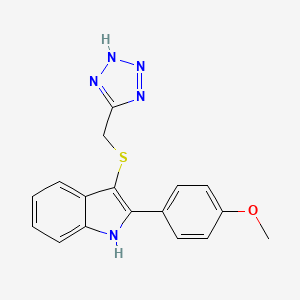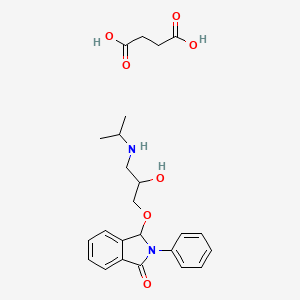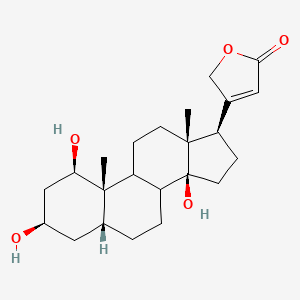
Acovenosigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acovenosigenin is a naturally occurring compound found in certain plants. It belongs to the class of steroid glycosides, specifically cardenolides, which are known for their biological activities, including inhibitory effects on ATPase . This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acovenosigenin involves several steps, starting from basic steroid precursors. The process typically includes glycosylation reactions to attach sugar moieties to the steroid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, followed by purification processes. Advanced techniques like chromatography and crystallization are used to isolate and purify the compound. The scalability of these methods ensures a consistent supply for research and therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
Acovenosigenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone groups to alcohols, affecting the compound’s solubility and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can have enhanced biological activities or improved pharmacokinetic properties, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
Acovenosigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid glycosides and their reactivity.
Biology: Investigated for its effects on cellular processes and potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of acovenosigenin involves its interaction with specific molecular targets and pathways. It has been shown to mediate the JAK2-STAT3 signaling pathway by targeting GP130 in certain cancer cells. This interaction inhibits cell proliferation, promotes apoptosis, and arrests cell cycle progression, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Acovenosigenin is compared with other similar compounds, such as:
Digitoxin: Another cardenolide with similar inhibitory effects on ATPase but different pharmacokinetic properties.
Ouabain: Known for its potent inhibitory effects on the sodium-potassium pump, used in cardiac treatments.
Strophanthin: Similar in structure and function but with distinct therapeutic applications.
These comparisons highlight the unique properties of this compound, such as its specific molecular targets and pathways, which differentiate it from other cardenolides and make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
639-15-6 |
|---|---|
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
3-[(1R,3R,5R,10S,13R,14S,17R)-1,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-17-18(4-3-14-10-15(24)11-19(25)22(14,17)2)23(21,27)8-6-16(21)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16-,17?,18?,19-,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
CSKIDXJFNAYMTR-YTAKEYINSA-N |
Isomerische SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3([C@@H](C[C@@H](C5)O)O)C |
Kanonische SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(C(CC(C5)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


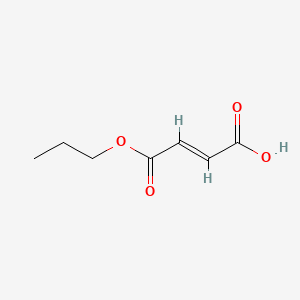
![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
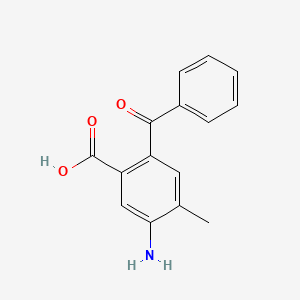
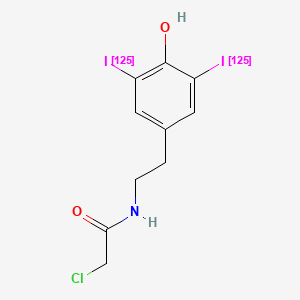
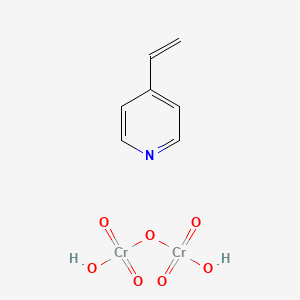
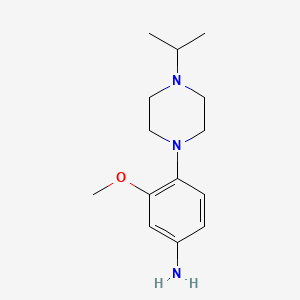
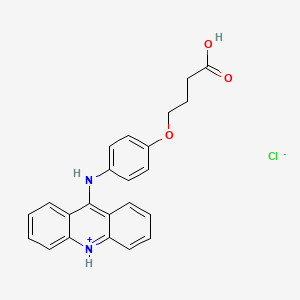
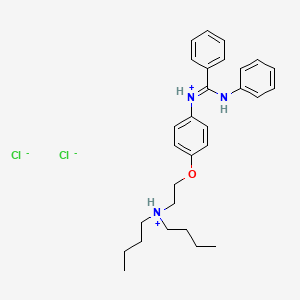
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)
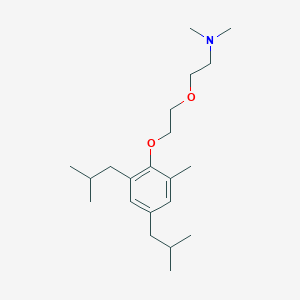
![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
